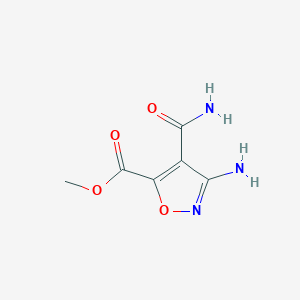
N-(4-fluorobenzyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide
Descripción general
Descripción
N-(4-fluorobenzyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is a compound that can be categorized within a class of heterocyclic compounds that have shown potential in various biological activities. The compound features a benzyl group substituted with a fluorine atom, an imidazole ring, and a thioacetamide moiety. This structure suggests that the compound could exhibit interesting chemical and biological properties, potentially including antitumor, kinase inhibitory, and other pharmacological activities.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide involves reactions such as cyclization, alkylation, and condensation . Similarly, asymmetric synthesis of related acetamides has been achieved using borane reduction and subsequent reactions with chloroacetyl chloride and thiobenzimidazole . Although the exact synthesis of N-(4-fluorobenzyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is not detailed, it is likely to involve a sequence of reactions including cyclization of an imidazole precursor, N-alkylation with a 4-fluorobenzyl halide, and final condensation with a thioacetamide.
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using spectroscopic methods such as NMR (nuclear magnetic resonance), FTIR (Fourier transform infrared spectroscopy), and MS (mass spectrometry) . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound. The presence of the imidazole ring and the thioacetamide group in the molecule suggests potential sites for interaction with biological targets.
Chemical Reactions Analysis
Compounds with imidazole and thioacetamide groups are known to participate in various chemical reactions. They can undergo nucleophilic substitution reactions, where the imidazole nitrogen or the sulfur atom of the thioacetamide can attack electrophilic centers. Additionally, the fluorine atom on the benzyl group can influence the reactivity of the molecule, potentially affecting its electrophilic and nucleophilic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds, including solubility, melting point, and acidity constants (pKa), are crucial for their biological activity and pharmacokinetic profile. The pKa values provide insight into the ionization state of the molecule at physiological pH, which can affect its absorption, distribution, and interaction with biological targets. For instance, the pKa determination of related N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives has shown that protonation occurs on the imidazole and benzothiazole rings, which could be similar for the compound .
Aplicaciones Científicas De Investigación
Anticancer Activity
- A study demonstrated the synthesis of new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, which were screened for their potential antitumor activity in vitro against a range of human tumor cell lines. Among these compounds, certain derivatives showed considerable anticancer activity against specific cancer cell lines, highlighting the therapeutic potential of such compounds in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Synthesis and Evaluation of Novel Compounds
- Research into the synthesis, molecular modeling, and anticancer screening of some new imidazothiadiazole analogs was conducted. This study involved the heterocyclization of precursors to synthesize N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, which were then evaluated for cytotoxic activities against various cancer cell lines, showing powerful results particularly against breast cancer (Abu-Melha, 2021).
Potential Radioligands for Imaging
- Another study focused on the synthesis of 3-[1H-Imidazol-4-yl]propyl 4-[18F]fluorobenzyl ether, a potential histamine H3 receptor ligand, labeled with 18F for clinical PET studies. This compound offers a promising avenue for the development of radioligands suitable for imaging applications in clinical settings (Iwata et al., 2000).
Antibacterial and Antioxidant Activities
- The synthesis and antibacterial evaluation of N-phenylacetamide derivatives containing 4-arylthiazole moieties were explored. This research aimed at introducing the thiazole moiety into the amide scaffold, with the compounds showing promising results against various bacteria, demonstrating the potential of these derivatives as leads in the design of new antibacterial agents (Lu, Zhou, Wang, & Jin, 2020).
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(1-phenylimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS/c19-15-8-6-14(7-9-15)12-21-17(23)13-24-18-20-10-11-22(18)16-4-2-1-3-5-16/h1-11H,12-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVDYCNGERWXIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301326989 | |
| Record name | N-[(4-fluorophenyl)methyl]-2-(1-phenylimidazol-2-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301326989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24811735 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
851130-89-7 | |
| Record name | N-[(4-fluorophenyl)methyl]-2-(1-phenylimidazol-2-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301326989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 6-(acetyloxy)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B2510981.png)
![2-(1,3-dioxoisoindol-2-yl)-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2510983.png)
![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride](/img/structure/B2510986.png)


![N-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2510993.png)


![N-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2510998.png)


![2-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methyl)imidazo[1,2-a]pyridine oxalate](/img/structure/B2511001.png)